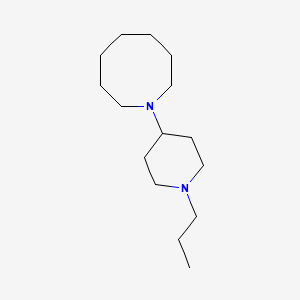
1-(1-propyl-4-piperidinyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-propyl-4-piperidinyl)azocane, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. A-366 is a potent and selective agonist of the mu opioid receptor, which is a target for pain management and addiction treatment.
Mécanisme D'action
1-(1-propyl-4-piperidinyl)azocane binds to the mu opioid receptor, which is a G protein-coupled receptor that is involved in pain perception, reward, and addiction. Binding of 1-(1-propyl-4-piperidinyl)azocane to the receptor leads to the activation of downstream signaling pathways, which can result in pain relief and reduced cravings for addictive substances.
Biochemical and Physiological Effects:
1-(1-propyl-4-piperidinyl)azocane has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and other addictive substances, suggesting that it could be used as a potential treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-propyl-4-piperidinyl)azocane in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a valuable tool for studying the receptor's function and potential therapeutic applications. However, one limitation is that 1-(1-propyl-4-piperidinyl)azocane has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research involving 1-(1-propyl-4-piperidinyl)azocane. One area of interest is the development of new pain medications that target the mu opioid receptor but with reduced side effects and abuse potential. Another area of interest is the potential use of 1-(1-propyl-4-piperidinyl)azocane as a treatment for addiction, either alone or in combination with other medications. Additionally, further studies are needed to determine the safety and efficacy of 1-(1-propyl-4-piperidinyl)azocane in humans.
Méthodes De Synthèse
1-(1-propyl-4-piperidinyl)azocane can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the addition of a propyl group and an azocane ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(1-propyl-4-piperidinyl)azocane has been used in several scientific studies to investigate the mu opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective agonist of the mu opioid receptor, which makes it a valuable research tool for studying the receptor's function and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1-propylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBYVRAEKUJFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
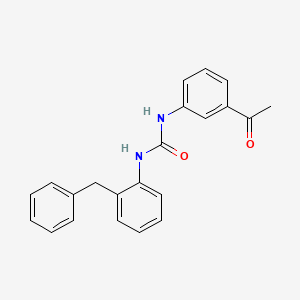
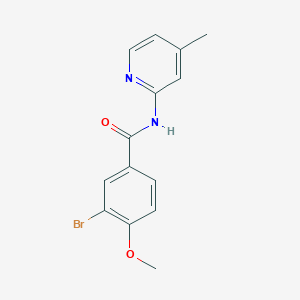
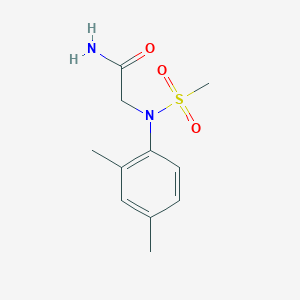
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
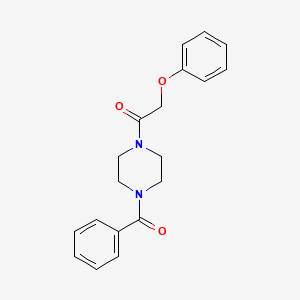
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)